molecular formula C16H15Cl3N4O3S2 B11697884 N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11697884
M. Wt: 481.8 g/mol
InChI Key: CJLLXVSXRKXZMM-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a benzamide derivative featuring a trichloroethyl backbone and a sulfamoylphenyl carbamothioyl substituent. Its synthesis typically involves hydrazinecarbothioamide intermediates and dehydrosulfurization reactions under controlled conditions, as seen in analogous compounds .

Properties

Molecular Formula

C16H15Cl3N4O3S2

Molecular Weight

481.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H15Cl3N4O3S2/c17-16(18,19)14(22-13(24)10-4-2-1-3-5-10)23-15(27)21-11-6-8-12(9-7-11)28(20,25)26/h1-9,14H,(H,22,24)(H2,20,25,26)(H2,21,23,27)

InChI Key

CJLLXVSXRKXZMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-sulfamoylphenyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functional Group Interactions

The compound participates in reactions influenced by its carbamothioyl group, amide bond, and sulfamoyl substituent:

  • Nucleophilic substitution : The carbamothioyl group undergoes substitution with nucleophiles (e.g., amines, alcohols).

  • Hydrolysis : The trichloroethyl group may hydrolyze under acidic/basic conditions, forming chlorinated byproducts.

  • Amidation : The amide bond can react with electrophiles (e.g., benzoyl chloride) to form extended amide linkages .

Steric and Electronic Effects

  • Steric hindrance : Bulky trichloroethyl groups reduce nucleophilicity of adjacent amine centers.

  • Electronic effects : The sulfamoyl group stabilizes negative charges, influencing reaction rates in substitution reactions.

Analytical Characterization

The compound is rigorously characterized using advanced spectroscopic techniques:

TechniqueKey ObservationsExample Data
FT-IR - NH stretching (3200–3370 cm⁻¹)
- C=O (1670–1699 cm⁻¹)
- C=S (1146–1173 cm⁻¹)
IR of 3 : 3200 (NH), 1670 (C=O)
¹H NMR - NH signals (δ 8.01–12.78 ppm, broad)
- Aromatic protons (δ 6.57–8.24 ppm)
2b : δ 12.37 (NH), 7.20–7.63 (Ar-H)
MS - Molecular ion peaks (e.g., m/z 277 for 2b , 371 for 4 ) 4 : m/z 371 (M⁺)

Reaction Conditions and Optimization

Microwave irradiation significantly accelerates reaction times while maintaining high yields (e.g., 96% for 4 ) . Critical parameters include:

  • Temperature : 80°C for cyclization steps .

  • Solvents : Ethanol or acetonitrile for compatibility with microwave heating .

  • pH control : Acidic/basic conditions for hydrolysis or substitution reactions.

This compound’s reactivity profile highlights its utility as a versatile intermediate in medicinal chemistry, with potential applications in drug synthesis and enzyme inhibition studies.

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits properties that make it a candidate for drug development, particularly in the fields of antimicrobial and anticancer therapies. The presence of the sulfamoyl group suggests potential applications in targeting bacterial infections, while the trichloroethyl moiety may enhance its bioactivity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features can possess significant antibacterial properties. For example, derivatives of sulfonamide have been shown to inhibit bacterial growth effectively. This suggests that N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide could be evaluated for its efficacy against various bacterial strains.

Anticancer Potential

The compound's structure allows for the possibility of inducing apoptosis in cancer cells. Studies on related sulfonamide derivatives have demonstrated cytotoxic effects against several human cancer cell lines, including colon and breast cancer. The incorporation of the benzamide structure may also enhance its selectivity towards cancer cells.

Synthesis and Characterization

The synthesis of this compound can be achieved through several chemical reactions involving starting materials like 4-sulfamoylphenyl isocyanate and appropriate amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Synthesis Step Reagents Conditions Expected Product
Step 14-Sulfamoylphenyl isocyanate + TrichloroethylamineRoom temperatureIntermediate A
Step 2Intermediate A + Benzoyl chlorideRefluxThis compound

Case Studies and Research Findings

Several studies have explored compounds structurally similar to this compound:

Anticancer Studies

A study published in 2022 investigated new sulfonamide derivatives that exhibited significant anticancer activity against various cell lines. The findings suggested a correlation between structural modifications and enhanced bioactivity, indicating that similar modifications to this compound might yield promising results in anticancer efficacy .

Antimicrobial Efficacy

Research has highlighted the effectiveness of sulfonamide-based compounds against Mycobacterium tuberculosis and other pathogens. The unique structure of this compound positions it as a candidate for further investigation into its antimicrobial properties .

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition occurs through the formation of covalent bonds with active site residues, leading to a decrease in enzyme activity. The pathways involved include the disruption of metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N-(2,2,2-trichloroethyl)benzamides with thiourea or carbamothioyl modifications. Key structural analogues include:

Compound Name Key Substituents Biological/Physicochemical Properties Reference(s)
Target Compound : N-(2,2,2-Trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide 4-Sulfamoylphenyl carbamothioyl Potential ligand for metal coordination; sulfamoyl group may enhance solubility and receptor binding
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 1,3,4-Thiadiazole ring; phenylamino group Exhibits antimicrobial activity; thiadiazole moiety improves semiconductor properties
4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides Arylthioureido substituents Variable anticancer activity depending on aryl group (e.g., 4-nitrophenyl enhances cytotoxicity)
N-(1-(Benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)benzamide Benzo[d]thiazol-2-ylamino group Strong A2A receptor antagonism; superior binding affinity compared to ZM-241385 reference compound
4-Bromo-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide Bromine substituent; sulfamoylphenyl amino Molecular weight: 515.61 g/mol; bromine may alter pharmacokinetics vs. target compound

Functional Group Impact on Bioactivity

  • Sulfamoyl Group : The 4-sulfamoylphenyl group in the target compound likely enhances hydrogen bonding and solubility, making it a candidate for enzyme inhibition (e.g., carbonic anhydrase) . In contrast, brominated analogues (e.g., 4-bromo-N-{...}benzamide) prioritize halogen bonding interactions .
  • Thiadiazole vs. Thiazole Rings : Thiadiazole-containing derivatives (e.g., ) show promise in materials science due to their semiconductor properties, while benzothiazole derivatives (e.g., ) excel in receptor antagonism .
  • Arylthioureido Modifications : Substitutions with nitro or methoxy groups (e.g., 4-nitrophenyl in ) correlate with increased cytotoxicity, suggesting tunability for anticancer applications .

Molecular Docking and Binding Affinity

Molecular docking studies using AutoDock Vina and ArgusLab reveal that:

  • Benzo[d]thiazol-2-ylamino derivatives form stable complexes with the A2A receptor (binding energy: −9.2 kcal/mol), outperforming the reference antagonist ZM-241385 (−8.5 kcal/mol) .
  • The sulfamoylphenyl group in the target compound may compete with similar ligands like 4-fluoro-N-(diethylcarbamothioyl)benzamide, which shows platinum(II) coordination in cis configurations .

Spectral and Crystallographic Insights

  • FT-IR Analysis : The target compound shares characteristic peaks (C=O at ~1650 cm⁻¹, C=S at ~1250 cm⁻¹) with other benzoylthiourea derivatives, confirming carbamothioyl functionality .
  • Cis Configuration : Like 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, the target compound adopts a cis configuration at the carbamothioyl group, favoring bidentate ligand behavior in metal complexes .

Toxicity and Pharmacokinetic Considerations

  • Lipinski’s Rule Compliance : Most analogues comply with Lipinski’s criteria (molecular weight <500, logP <5), except brominated derivatives (e.g., 515.61 g/mol in ) .
  • Acute Toxicity: GUSAR predictions for benzo[d]thiazol-2-ylamino derivatives indicate moderate toxicity (LD₅₀: 300–500 mg/kg in rats), while sulfamoylphenyl variants may exhibit lower toxicity due to improved solubility .

Biological Activity

N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C14H19Cl3N4O3S2C_{14}H_{19}Cl_3N_4O_3S^2 and is characterized by the presence of a trichloroethyl group and a sulfonamide moiety, which are known to influence its biological properties.

1. Inhibition of Enzymatic Activity:
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes like respiration and acid-base balance .

2. Antitumor Activity:
Compounds containing benzamide and sulfonamide groups have demonstrated antitumor properties in various studies. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Enzyme InhibitionInhibits carbonic anhydrase activity
Antitumor ActivityInduces apoptosis in cancer cells
CytotoxicityExhibits cytotoxic effects on certain cell lines
Anti-inflammatory EffectsPotential modulation of inflammatory pathways

Case Studies

Case Study 1: Anticancer Potential
A study investigated the anticancer potential of a series of benzamide derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

Case Study 2: Enzyme Interaction
Another research focused on the interaction of this compound with carbonic anhydrases. The findings demonstrated that it effectively inhibited enzyme activity, leading to decreased proliferation rates in associated cell lines. This inhibition was attributed to the structural similarities with known CA inhibitors .

Q & A

Q. What synthetic methodologies are employed to prepare N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide?

Answer: The compound can be synthesized via a two-step reaction:

Thiourea formation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)benzamide with 4-sulfamoylaniline in acetonitrile under reflux (1–3 minutes) to form the intermediate thiourea derivative.

Cyclization : Treat the intermediate with iodine and triethylamine in DMF to induce cyclization, yielding the final product. This method ensures high regioselectivity and avoids side reactions .

Q. How is the molecular structure validated post-synthesis?

Answer: Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., sulfamoyl phenyl protons at δ 7.4–7.6 ppm, trichloroethyl carbons at δ 90–100 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.68–1.72 Å) and hydrogen-bonding networks (e.g., N–H···O/S interactions) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., thiourea C=S stretch at 1250–1300 cm1^{-1}) .

Table 1: Key Experimental vs. DFT-Optimized Bond Lengths (Å)

Bond TypeExperimental DFT (B3LYP/6-311G(d,p))
C–S (thiourea)1.711.69
N–H (amide)1.020.99
Cl–C (trichloro)1.771.75

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of electronic properties?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides:

  • Electrostatic potential maps : Reveal nucleophilic/electrophilic sites (e.g., sulfamoyl oxygen as a nucleophilic hotspot) .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to predict reactivity and charge-transfer behavior .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., LP(S) → σ*(N–H) stabilization energy: 15–20 kcal/mol) .

Q. What strategies resolve contradictions between experimental and computational data?

Answer: Discrepancies (e.g., bond length deviations >0.05 Å) are addressed by:

  • Solvent effect modeling : Include polarizable continuum models (PCM) to mimic experimental solvent environments .
  • Dispersion corrections : Apply Grimme’s D3 correction to DFT for improved van der Waals interaction accuracy .
  • Vibrational frequency scaling : Adjust calculated IR frequencies by 0.96–0.98 to match experimental spectra .

Q. How is molecular docking used to evaluate biological activity?

Answer: AutoDock Vina is employed to predict binding affinities to target proteins (e.g., SARS-CoV-2 main protease):

Protein preparation : Remove water molecules and add polar hydrogens using UCSF Chimera .

Grid box setup : Center on the active site (e.g., Cys145-His41 catalytic dyad).

Docking parameters : Exhaustiveness = 8, num_modes = 20.

Analysis : Prioritize poses with hydrogen bonds to key residues (e.g., ΔG = −8.2 kcal/mol, Ki = 1.2 µM) .

Table 2: Molecular Docking Results for COVID-19 Protease Inhibition

PoseBinding Energy (ΔG, kcal/mol)Key Interactions
1−8.5S=O···His41
2−7.9Cl···Cys145

Q. How are Hirshfeld surfaces applied to analyze intermolecular interactions?

Answer: Hirshfeld surface analysis in CrystalExplorer quantifies contact contributions:

  • dnorm_{norm} plots : Visualize close contacts (red regions = strong H-bonds).
  • Fingerprint plots : Decompose interactions (e.g., H···O/S = 30–35% of surface contacts) .
  • Energy frameworks : Calculate pairwise interaction energies (e.g., electrostatic vs. dispersion) to map crystal packing stability .

Methodological Notes

  • Data synthesis : Experimental and computational data were cross-validated using peer-reviewed methodologies .
  • Visualization tools : UCSF Chimera and GaussView recommended for molecular graphics.

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